4-phenyl-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a phenyl group, a pyrano[4,3-d]pyrimidin-2-yl group, and a tetrahydro-2H-pyran-4-carboxamide group . The trifluoromethyl group attached to the pyrimidine ring is a common motif in pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of several functional groups means that it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a trifluoromethyl group could potentially increase its lipophilicity, which could influence its solubility and stability .Scientific Research Applications
Synthesis and Antimicrobial Activity
One study describes the synthesis of chromeno[2,3-d]pyrimidinone derivatives via a simple, thermally efficient, and solvent-free condensation process. These derivatives were evaluated for their in vitro antimicrobial activity against different bacterial and fungal strains, highlighting the compound's potential in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Anticancer and Anti-inflammatory Properties
Another research effort synthesized a novel series of pyrazolopyrimidines derivatives, demonstrating their anticancer and anti-5-lipoxygenase activities. This study contributes to the understanding of the compound's therapeutic potential, particularly in treating cancer and inflammation-related disorders (Rahmouni et al., 2016).
Enzymatic Activity Enhancement
Further research into pyrazolopyrimidinyl keto-esters and their derivatives has revealed their significant effect on increasing the reactivity of cellobiase, an enzyme crucial for breaking down cellulose into glucose. This finding suggests potential applications in biotechnology and bioenergy production (Abd & Awas, 2008).
Novel Synthetic Approaches
Studies have also focused on developing new synthetic methodologies for creating derivatives of the compound, exploring various catalytic conditions and reactions. These methodologies offer routes to a wide range of structurally diverse and potentially bioactive molecules (Flores et al., 2006), highlighting the versatility and potential for further pharmaceutical development.
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-phenyl-N-[2-[4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl]ethyl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24F3N3O3/c23-22(24,25)19-16-14-31-11-7-17(16)27-18(28-19)6-10-26-20(29)21(8-12-30-13-9-21)15-4-2-1-3-5-15/h1-5H,6-14H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCEYWURZTYKBBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(N=C2C(F)(F)F)CCNC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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